Cas no 299408-53-0 (3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione)
3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- AKOS016330788
- 299408-53-0
- STK142522
- JS-0720
- 3-(4-benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
- AKOS000585347
- CS-0333297
- 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-[4-(phenylmethyl)-1-piperazinyl]-
- 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
-
- Inchi: 1S/C21H22BrN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
- InChI Key: MOWVSZAFYOSXCY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C(CC(C1=O)N1CCN(CC2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 427.08954g/mol
- Monoisotopic Mass: 427.08954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 43.9Ų
Experimental Properties
- Density: 1.458±0.06 g/cm3(Predicted)
- Boiling Point: 608.9±55.0 °C(Predicted)
- pka: 7.42±0.10(Predicted)
3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403967-1g |
3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione |
299408-53-0 | 90% | 1g |
¥3601.00 | 2024-05-20 |
3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione: A Comprehensive Overview
3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione, also identified by the CAS registry number 299408-53-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolidine diones, which are known for their versatile reactivity and structural diversity. The molecule incorporates a pyrrolidine ring system fused with two ketone groups at positions 2 and 5, making it a dione structure. Additionally, the compound features a piperazine moiety substituted with a benzyl group at position 4 and a bromophenyl group at position 1 of the pyrrolidine ring.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. The piperazine ring is typically introduced via cyclization reactions, while the bromophenyl group is often incorporated through electrophilic aromatic substitution or coupling reactions. The benzyl substitution on the piperazine ring adds to the compound's hydrophobicity and may influence its pharmacokinetic properties. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses of such complex molecules, reducing environmental impact and enhancing scalability.
Structurally, the compound exhibits a unique balance of hydrophilic and hydrophobic domains. The pyrrolidine dione core contributes to hydrogen bonding capabilities, while the benzyl and bromophenyl groups introduce lipophilicity. This dual nature makes the compound an attractive candidate for drug design, particularly in targeting membrane-bound proteins or receptors. The bromine atom in the phenyl group also serves as an electron-withdrawing substituent, potentially modulating electronic properties and reactivity.
Recent studies have highlighted the potential of 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione as a scaffold for developing bioactive molecules. For instance, researchers have explored its role as a template for designing inhibitors of kinase enzymes, which are critical targets in cancer therapy. The compound's ability to form hydrogen bonds with protein residues and its capacity to accommodate diverse substituents make it suitable for structure-based drug design approaches.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its rigid structure and functional groups make it a candidate for constructing supramolecular assemblies or polymer networks. Recent investigations have focused on its use as a building block for self-healing materials or stimuli-responsive systems.
The stability and reactivity of 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione under various conditions have been extensively studied. Thermal analysis reveals that the compound exhibits good thermal stability up to 200°C under inert atmospheres. In solution-phase reactions, it demonstrates moderate reactivity towards nucleophilic attack on the carbonyl groups, making it amenable to further functionalization.
Safety considerations are paramount when handling this compound. Although not classified as hazardous under standard conditions, proper precautions should be taken to avoid prolonged exposure or inhalation of dusts or vapors. Storage in dry conditions away from light is recommended to maintain stability.
In conclusion, 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione, CAS number 299408-53-0, stands out as a versatile molecule with applications spanning drug discovery and materials science. Its unique structure and reactivity continue to inspire innovative research directions.
299408-53-0 (3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)